![molecular formula C10H14O4 B089644 1,4-Bis(2-hydroxyethoxy)benzene CAS No. 104-38-1](/img/structure/B89644.png)
1,4-Bis(2-hydroxyethoxy)benzene
Overview
Description
1,4-Bis(2-hydroxyethoxy)benzene is a chemical compound that finds relevance in various fields due to its unique molecular structure. This compound, characterized by the presence of two hydroxyethoxy groups attached to a benzene ring, serves as a precursor for the synthesis of numerous polymers and materials with special properties, including liquid crystalline polyethers and polyesters.
Synthesis Analysis
The synthesis of this compound-related compounds often involves multi-step reactions, including the preparation of intermediates like 1,4-bis[2-(4-hydroxyphenyl)ethyl]benzene and its polyethers, highlighting the compound's flexibility in forming materials with varied thermal and structural properties (Percec, Zuber, Cheng, & Zhang, 1992).
Molecular Structure Analysis
The molecular structure of derivatives of this compound, such as 1,4-bis((4-nitrophenoxy)methyl)benzene, has been determined through elemental and spectral studies, offering insights into their potential as monomers for polymeric materials due to their distinct molecular configurations (Haider, Akhter, Jabeen, Janjua, & Bolte, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogs, such as its behavior during hydrolysis to form bridged polysilsesquioxanes, demonstrates its versatility in creating materials with desired functionalities. The hydrolysis process, in particular, reveals preferences in the hydrolysis of triethoxysilyl groups, which is crucial for the subsequent formation of structured materials (Saito, Nishio, Kobayashi, & Sugahara, 2011).
Physical Properties Analysis
The physical properties of compounds derived from this compound, such as their liquid crystalline behavior, are significant for the development of new materials. These compounds often exhibit broad nematic ranges and high thermal stability, which are essential characteristics for their application in advanced material science (Valenti, Trefiletti, Silanus, & Costa, 1988).
Chemical Properties Analysis
The chemical properties, including the reactivity towards other compounds and the formation of complex structures, underscore the potential of this compound derivatives in creating polymers and other materials with specific functions. For instance, the interaction with BCl3 under certain conditions highlights the compound's utility in initiating cationic polymerizations, further expanding its applicability in materials science (Dittmer, Pask, & Nuyken, 1992).
Scientific Research Applications
Photoluminescent Properties : A study described the synthesis and electronic spectroscopy of a polymer related to 1,4-Bis(2-hydroxyethoxy)benzene, highlighting its photoluminescent properties with specific UV−vis absorbances and fluorescence emissions. This study indicates potential applications in optoelectronic devices (Sierra & Lahti, 2004).
Hydrolysis Behavior in Polysilsesquioxane Synthesis : Another research focused on the hydrolysis behavior of a precursor for bridged polysilsesquioxane, a compound structurally related to this compound. This study is significant for understanding the chemical processes in the production of advanced materials (Saito, Nishio, Kobayashi, & Sugahara, 2011).
Cationic Polymerization : Research on 1,4-Bis(1-methoxy-1-methylethyl)benzene, another related compound, delves into its role in cationic polymerizations, offering insights into its potential in initiating and transferring agents for polymerization processes (Dittmer, Pask, & Nuyken, 1992).
Polymer Synthesis and Characterization : A study on the synthesis and characterization of novel fluorine-containing polyetherimide using a related compound demonstrates its utility in creating advanced polymer materials with specific properties (Xin-hai, 2010).
Crossed Dipole π-Stacking : Research on the molecular structure of a related compound, 2,5-Bis(2-hydroxyethoxy)-1,4-bis(phenylethynyl)benzene, highlights its unique crossed dipole π-stacking, indicating potential applications in material science and molecular engineering (Sanyal & Lahti, 2006).
Soluble Precursor for Polybenzoxazole : A study on a related compound as a soluble precursor for rigid-rod polybenzoxazole underlines its significance in the development of advanced polymers with specific mechanical and thermal properties (Kim & Lee, 2001).
Electrochemical and Thermal Properties of Polycarbonates : Research on polycarbonates synthesized using 1,4-bis(hydroxyethoxy)benzene derivatives explores their potential as polymer electrolytes, highlighting their ionic conductivity and thermal and electrochemical properties, crucial for battery applications (Matsumoto, Uno, Kubo, & Itoh, 2013).
Safety and Hazards
The safety data sheet for “1,4-Bis(2-hydroxyethoxy)benzene” indicates that it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
1,4-Bis(2-hydroxyethoxy)benzene, also known as Hydroquinone bis(2-hydroxyethyl) ether, is primarily used as a chain extender in the production of polyurethane elastomers . Its primary targets are the isocyanate groups present in the polyurethane prepolymers .
Mode of Action
The compound interacts with its targets (isocyanate groups) through a reaction known as polyaddition . This reaction results in the formation of urethane linkages, thereby extending the polymer chain . The presence of two hydroxyethoxy groups in the molecule allows it to react with two isocyanate groups, effectively linking two separate polymer chains .
Pharmacokinetics
It’s important to note that the compound is practically insoluble in water , which would likely limit its bioavailability if it were to enter a biological system.
Result of Action
The result of the action of this compound is the formation of polyurethane elastomers with improved mechanical properties . These elastomers exhibit enhanced tensile strength, hardness, and rebound properties .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction with isocyanate groups is sensitive to moisture, requiring the process to be carried out under dry conditions . Additionally, the compound is sensitive to heat, and should be stored in a cool, dry place away from sources of ignition .
properties
IUPAC Name |
2-[4-(2-hydroxyethoxy)phenoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4,11-12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPYFJNYAMXZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41675-76-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,4-phenylenebis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41675-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026702 | |
Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
104-38-1 | |
Record name | Hydroquinone bis(2-hydroxyethyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(p-Phenylenedioxy)diethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,4-Bis(2-hydroxyethoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethanol, 2,2'-[1,4-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[1,4-Phenylenebis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-p-phenylenedioxydiethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-(P-PHENYLENEDIOXY)DIETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2PVM9C37Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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